Sulfuretin

Übersicht

Beschreibung

Sulfuretin is a member of 1-benzofurans and is a natural product found in Astragalus microcephalus, Passiflora sexflora, and other organisms .

Synthesis Analysis

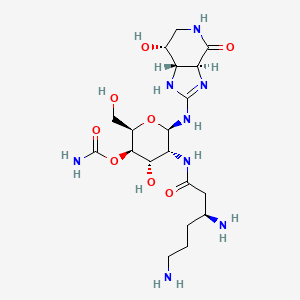

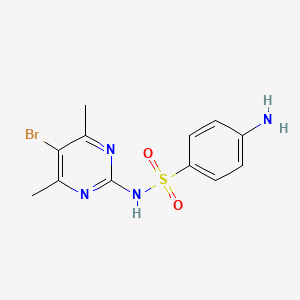

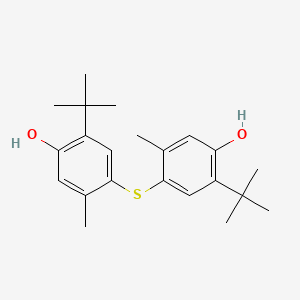

A concise synthesis was conducted to access the targeted sulfuretin analogs. The analogs, possessing the C-6 hydroxy moiety on ring-A, were prepared starting from the commercially available 6-hydroxy-3-coumaranone in just one step employing acid- or base-catalyzed cross-aldol condensation with the appropriate benzaldehyde .Molecular Structure Analysis

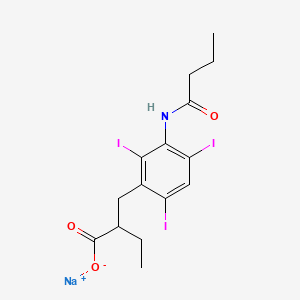

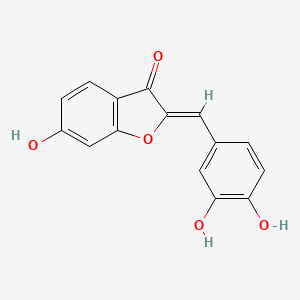

Sulfuretin has a molecular formula of C15H10O5 and a molecular weight of 270.24 g/mol . The IUPAC name is (2 Z )-2- [ (3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one .Chemical Reactions Analysis

Sulfuretin has been found to have antiradical activity against the hydroperoxyl radical. This activity is only clearly spontaneous for FHT at O3′(O4′)−H bonds and RAF at the C8 position .Physical And Chemical Properties Analysis

Sulfuretin has a molecular formula of C15H10O5 and a molecular weight of 270.24 g/mol . The IUPAC name is (2 Z )-2- [ (3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one .Wissenschaftliche Forschungsanwendungen

Hepatoprotection

Sulfuretin has been shown to protect hepatic cells by regulating reactive oxygen species (ROS) levels and autophagic flux. In a study, Sulfuretin induced mitophagy, which is the selective degradation of mitochondria by autophagy, and helped in restoring impaired autophagic flux, thus protecting hepatic cells from apoptosis . This suggests potential medical applications for hepatoprotection.

Neuroprotection in Parkinson’s Disease

Research indicates that Sulfuretin can attenuate MPP±induced neurotoxicity, which is a model for Parkinson’s disease. It acts through the Akt/GSK3β and ERK signaling pathways in neuronal cells. Sulfuretin significantly decreased apoptotic cell death and oxidative stress in these cells, suggesting it might be a potential candidate for the treatment of Parkinson’s disease .

Antioxidative Effects

Sulfuretin exhibits potent antioxidative effects, which are crucial in various diseases associated with oxidative stress and mitochondrial dysfunction. By balancing ROS formation and elimination, Sulfuretin contributes to cellular health and could be beneficial in treating conditions related to oxidative stress .

Mitochondrial Quality Control

Mitochondrial function is closely related to health and disease development. Sulfuretin contributes to mitochondrial quality control (MQC) by stimulating mitophagy and maintaining mitochondrial health, which is critical in aging, cancer, cardiovascular disease, diabetes, and neurodegenerative diseases .

Glycosylation of Sulfuretin

The glycosylation of Sulfuretin, which refers to the enzymatic process that attaches glycans to proteins, lipids, or other organic molecules, can yield various glucosides. This process diversifies the applications of Sulfuretin in scientific research, particularly in the field of biochemistry .

Structure-Activity Relationship (SAR) Studies

Sulfuretin’s structure-activity relationship has been investigated to understand its cytoprotective bioactivity. The phenolic hydroxyl group in Sulfuretin was found to be pivotal for maintaining its bioactivity, which is significant for drug design and development .

Wirkmechanismus

Target of Action

Sulfuretin, a major flavonoid found in the stem bark of Albizzia julibrissin and heartwood of Rhus verniciflua , primarily targets the Transforming Growth Factor-beta (TGF-β) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and homeostasis .

Mode of Action

Biochemical Pathways

Sulfuretin affects the TGF-β signaling pathway , which in turn influences various downstream effects. For instance, it has been shown to induce osteoblast differentiation, a process crucial for bone formation . Additionally, sulfuretin has been found to stimulate mitophagy and restore impaired autophagic flux, thus protecting hepatic cells from apoptosis .

Result of Action

Sulfuretin has several molecular and cellular effects. It significantly decreases MPP±induced apoptotic cell death, accompanied by a reduction in caspase 3 activity and polyADP-ribose polymerase (PARP) proteolysis . It also induces osteoblast differentiation through activation of TGF-β signaling . Furthermore, it protects hepatic cells from apoptosis by stimulating mitophagy and restoring impaired autophagic flux .

Safety and Hazards

Sulfuretin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNXWPVNPFAADO-NSIKDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30877681 | |

| Record name | Sulfuretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfuretin | |

CAS RN |

120-05-8 | |

| Record name | Sulfuretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-2H-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6410VY6MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)